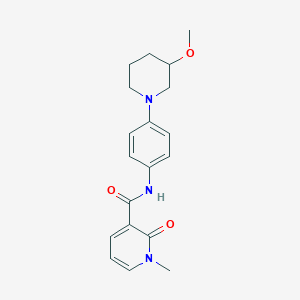

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound features a 1,2-dihydropyridine-3-carboxamide core substituted with a 1-methyl group and a 4-(3-methoxypiperidin-1-yl)phenyl moiety. The methoxypiperidine group introduces stereoelectronic effects that may enhance metabolic stability and modulate target engagement, while the dihydropyridinone scaffold is commonly associated with kinase inhibition or protease modulation .

Properties

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-21-11-4-6-17(19(21)24)18(23)20-14-7-9-15(10-8-14)22-12-3-5-16(13-22)25-2/h4,6-11,16H,3,5,12-13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZBQVQZSYINKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. Common synthetic routes include:

Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

Substitution Reactions: Introduction of the methoxy group via nucleophilic substitution.

Amidation: Coupling of the piperidine derivative with the dihydropyridine carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group under oxidative conditions.

Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents.

Substitution: Halogenation or nitration of the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their properties are summarized below:

Key Observations

Core Scaffold: All compounds share a dihydropyridinone or related heterocyclic core, critical for hydrogen bonding with enzymatic targets.

Substituent Effects: The methoxypiperidine group in the main compound likely enhances metabolic stability compared to BMS-777607’s ethoxy and fluorophenyl groups, which prioritize peripheral kinase inhibition . D-11’s fluorobenzyl and pyrrole substituents suggest divergent target profiles, possibly favoring intracellular enzymes over receptors .

Pharmacokinetics :

- Piperidine/piperazine moieties (main compound vs. 3r ) influence solubility and CNS penetration; methoxypiperidine may offer superior brain exposure .

- Bulky groups (e.g., in elastase inhibitor ) often reduce bioavailability but improve target specificity .

Research Implications

- Target Identification : The main compound’s methoxypiperidine group warrants evaluation against kinase families (e.g., Met, Ron) or neuropeptide receptors, given analog activities .

- Optimization Strategies : Comparative data suggest that substituting the phenyl group with polar moieties (e.g., sulfonyl) could enhance protease inhibition, while retaining methoxypiperidine may balance stability and CNS delivery .

Limitations

- Lack of explicit potency or selectivity data for the main compound limits direct mechanistic comparisons.

- Evidence gaps in pharmacokinetic parameters (e.g., half-life, clearance) necessitate further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.